

phenformin's historical use in diabetes treatment

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An In-depth Technical Guide on the Historical Use of **Phenformin** in Diabetes Treatment

Abstract

Phenformin, a biguanide antihyperglycemic agent, was once a prominent therapy for type 2 diabetes mellitus. Developed in 1957, it offered an effective oral alternative for glucose control. [1] Its mechanism, centered on reducing hepatic glucose output and enhancing peripheral glucose uptake, provided significant glycemic benefits. However, its clinical use was curtailed by a severe and often fatal adverse effect: **phenformin**-associated lactic acidosis (PALA). This guide provides a detailed technical overview of **phenformin**'s historical application in diabetes treatment, its pharmacological profile, the experimental basis for its mechanisms of action, and the quantitative data that led to its eventual withdrawal from most markets in the late 1970s.[1] [2] This retrospective analysis serves as a crucial case study for researchers, scientists, and drug development professionals on the importance of the therapeutic index and post-market surveillance.

Introduction and Historical Context

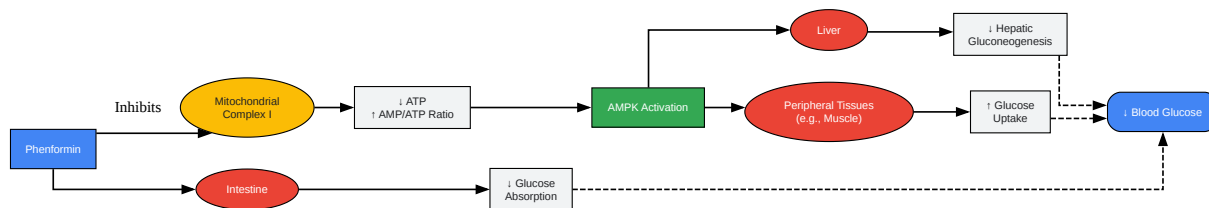
The story of biguanides in diabetes therapy began with the discovery of glucose-lowering guanidine compounds in the extract of *Galega officinalis* (French lilac) in the 1920s.[2][3] This led to the synthesis of less toxic derivatives, and in the late 1950s, biguanides were reintroduced for diabetes treatment.[3] **Phenformin** (phenylethylbiguanide) was developed in 1957 and became a widely used oral agent for managing type 2 diabetes.[1][4] It was initially favored over its contemporary, metformin, due to its greater glucose-lowering potency.[4][5]

However, this potency was linked to a significantly higher risk of lactic acidosis, a severe metabolic complication with a high mortality rate, which ultimately led to its withdrawal by the U.S. Food and Drug Administration (FDA) in 1978.[1][6]

Pharmacological Profile and Mechanism of Action

Phenformin exerts its antihyperglycemic effects through multiple mechanisms, without stimulating insulin secretion. Its primary actions are centered on the liver and peripheral tissues.

- **Inhibition of Hepatic Gluconeogenesis:** **Phenformin**'s principal acute hypoglycemic effect is mediated by reducing the liver's glucose output.[7] It inhibits the mitochondrial respiratory chain at Complex I, leading to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[8][9]
- **Activation of AMP-Activated Protein Kinase (AMPK):** The increased AMP:ATP ratio activates AMPK, a critical cellular energy sensor.[10][11] Activated AMPK phosphorylates downstream targets, which helps to suppress ATP-consuming processes like gluconeogenesis and promote ATP-producing processes.[9][10]
- **Decreased Intestinal Glucose Absorption:** Studies have shown that **phenformin** inhibits the active transport of glucose from the intestines, which flattens the postprandial glucose response.[10][12][13]
- **Increased Peripheral Glucose Uptake:** By improving insulin sensitivity, **phenformin** enhances the uptake and utilization of glucose in peripheral tissues like muscle.[10]



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Caption: Phenformin's primary mechanism of action pathway.

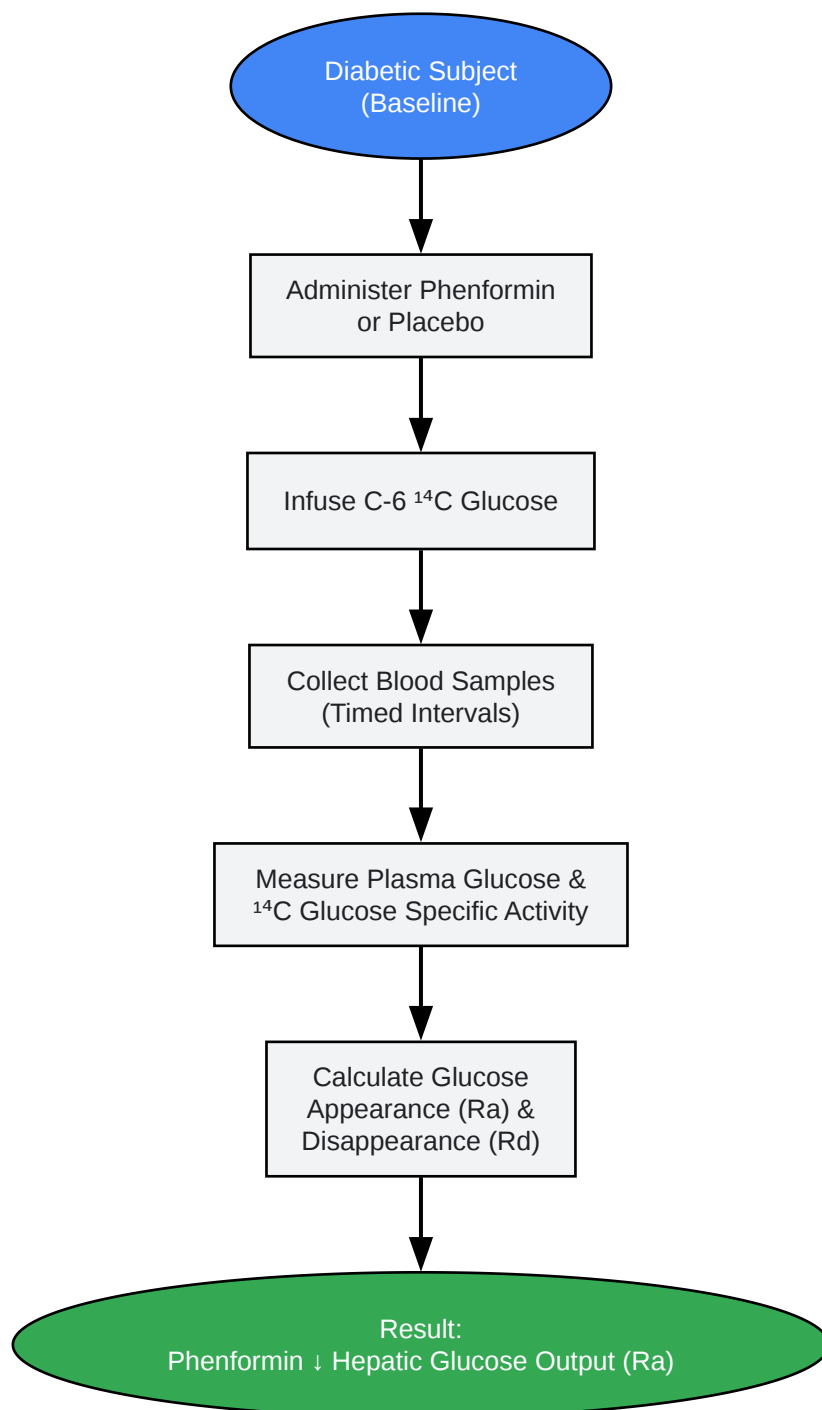
Key Experimental Protocols

Assessment of Hepatic Glucose Output

To elucidate **phenformin's** effect on hepatic glucose production, clinical studies employed radiolabeled glucose tracers.

- Objective: To measure the impact of **phenformin** on hepatic glucose output versus peripheral glucose removal.
- Methodology:
 - Six diabetic subjects were studied at three different dose levels of **phenformin** and with a placebo.^[7]
 - A primed-constant infusion of C-6 ¹⁴C glucose was administered to achieve a steady state of glucose specific activity.
 - Arterialized venous blood samples were collected at regular intervals to measure plasma glucose concentration and ¹⁴C glucose specific activity.
 - The rates of glucose appearance (Ra) and disappearance (Rd) were calculated using non-steady-state equations. Hepatic glucose output was considered equivalent to Ra.

- Key Finding: **Phenformin** consistently lowered hepatic glucose output while not significantly affecting the rate of glucose removal from circulation, indicating that its primary acute effect was the inhibition of glucose production by the liver.[7]



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Caption: Experimental workflow for assessing hepatic glucose output.

Evaluation of Intestinal Glucose Absorption

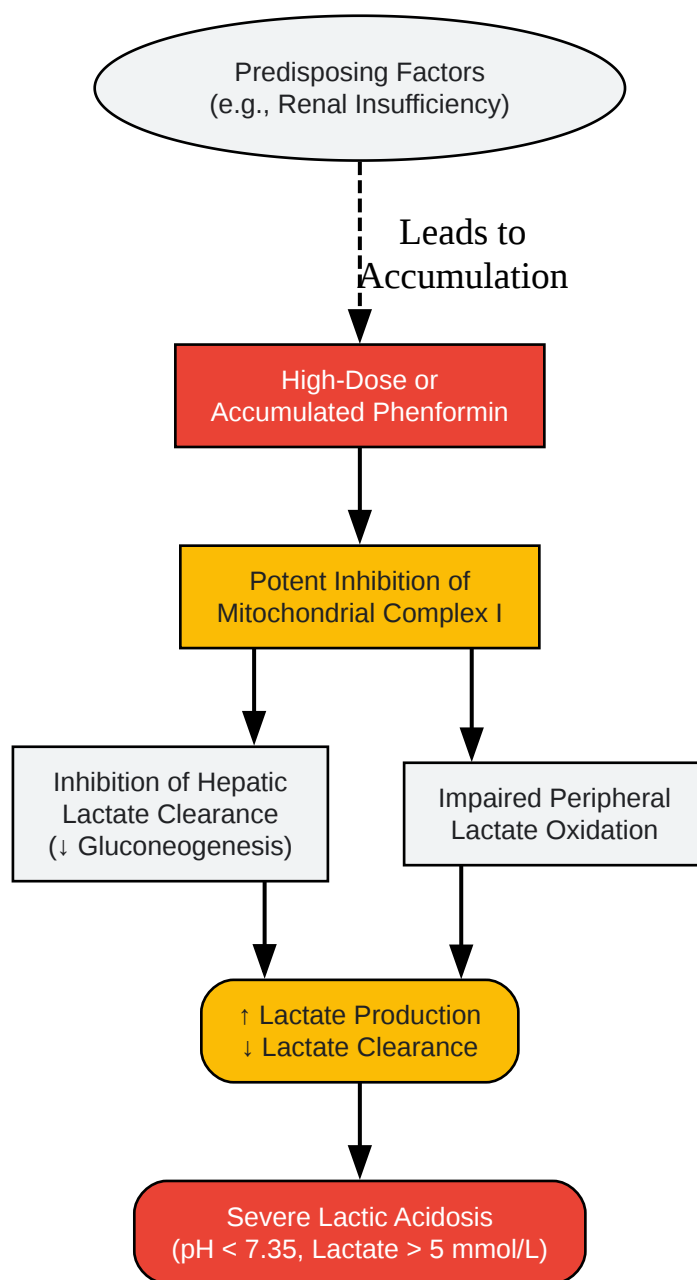
The effect of **phenformin** on glucose absorption was investigated using oral and intravenous glucose tolerance tests (OGTT and IVGTT).

- Objective: To determine if **phenformin**'s action was peripheral or involved the gastrointestinal tract.
- Methodology:
 - Ten normal subjects underwent both OGTT and IVGTT, with and without **phenformin** pretreatment.[\[12\]](#)
 - For the OGTT, subjects consumed a glucose solution, and plasma glucose and insulin levels were measured over three hours.
 - For the IVGTT, a rapid intravenous injection of 25g of glucose was administered, with subsequent measurement of plasma glucose and insulin.
- Key Finding: **Phenformin** pretreatment significantly flattened the glucose and insulin response curves during the OGTT but did not alter the response to intravenous glucose.[\[12\]](#) This strongly suggested an inhibitory effect on intestinal glucose absorption rather than a primary effect on peripheral tissue glucose disposal.[\[12\]](#)

The Adverse Profile: Phenformin-Associated Lactic Acidosis (PALA)

The clinical utility of **phenformin** was ultimately overshadowed by its association with lactic acidosis, a life-threatening condition characterized by the build-up of lactate in the blood.[\[14\]](#)
[\[15\]](#)

The high incidence of PALA is attributed to **phenformin**'s potent inhibition of mitochondrial respiration. This not only curtails hepatic gluconeogenesis (a process that consumes lactate) but also impairs the aerobic metabolism of lactate in peripheral tissues.[\[16\]](#)[\[17\]](#) The risk was particularly elevated in patients with underlying conditions that predispose to lactate accumulation, such as renal or hepatic insufficiency.[\[17\]](#)



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Caption: Pathophysiological pathway to lactic acidosis.

Quantitative Data Summary

The decision to withdraw **phenformin** was based on compelling quantitative evidence of its risks compared to its benefits and to other available therapies like metformin.

Table 1: Comparative Incidence and Mortality of Biguanide-Associated Lactic Acidosis

Parameter	Phenformin	Metformin
Incidence Rate (cases per 100,000 patient-years)	40 - 64[1][18][19]	3 - 9[1][18][19]
Associated Mortality Rate	~50%[1]	Significantly Lower

Table 2: Typical Clinical Parameters in Severe **Phenformin**-Associated Lactic Acidosis (PALA) (Data compiled from published case reports)

Parameter	Reported Value	Reference
Arterial pH	6.7 - 7.33	[20][21]
Serum Lactate	> 6.0 mmol/L (often > 14 mmol/L)	[17][20][21]
Anion Gap	> 50 mmol/L	[20]
Serum Bicarbonate	< 6.0 mmol/L	[17][20]
Plasma Phenformin Level	~50 µg/mL	[17]

Regulatory History and Withdrawal

Reports of fatal lactic acidosis linked to **phenformin** began to accumulate throughout the 1970s.[1] In October 1976, an FDA advisory committee unanimously recommended that the drug be removed from the market.[22] Despite resistance from the manufacturer, the FDA declared **phenformin** an "imminent hazard to the public health" in July 1977.[1] The drug was officially withdrawn from the U.S. market on November 15, 1978.[1] Many other countries followed suit, although **phenformin** remained available in some parts of the world for years, leading to continued reports of PALA.[1][23]

Conclusion

The history of **phenformin** in diabetes treatment is a critical lesson in pharmacology and drug development. While effective at lowering blood glucose, its narrow therapeutic window and the severe risk of lactic acidosis made its risk-benefit profile untenable, especially after the safer biguanide, metformin, became more widely understood and available.[2][5] The story

underscores the necessity of robust pharmacovigilance and highlights how even potent therapeutic agents can fail if their safety profile is unacceptable. For researchers today, **phenformin**'s potent mitochondrial effects have spurred new investigations into its potential as an anti-cancer agent, where its toxicity might be acceptable in different therapeutic contexts. [24][25][26] However, its legacy in diabetes care is a firm reminder that efficacy cannot be divorced from safety.

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